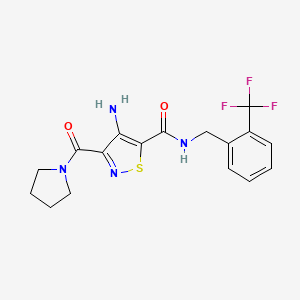

4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-(trifluoromethyl)benzyl)isothiazole-5-carboxamide

CAS No.: 1286705-87-0

Cat. No.: VC6738086

Molecular Formula: C17H17F3N4O2S

Molecular Weight: 398.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286705-87-0 |

|---|---|

| Molecular Formula | C17H17F3N4O2S |

| Molecular Weight | 398.4 |

| IUPAC Name | 4-amino-3-(pyrrolidine-1-carbonyl)-N-[[2-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-5-carboxamide |

| Standard InChI | InChI=1S/C17H17F3N4O2S/c18-17(19,20)11-6-2-1-5-10(11)9-22-15(25)14-12(21)13(23-27-14)16(26)24-7-3-4-8-24/h1-2,5-6H,3-4,7-9,21H2,(H,22,25) |

| Standard InChI Key | LNDQFOTXTSIGER-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)C2=NSC(=C2N)C(=O)NCC3=CC=CC=C3C(F)(F)F |

Introduction

4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-(trifluoromethyl)benzyl)isothiazole-5-carboxamide is a complex organic compound belonging to the isothiazole family. Isothiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur, known for their diverse biological activities. This compound, in particular, has garnered attention for its potential applications in medicinal chemistry, especially in the development of pharmaceuticals targeting various diseases.

Synthesis of 4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-(trifluoromethyl)benzyl)isothiazole-5-carboxamide

The synthesis of this compound typically involves multi-step organic reactions. These reactions often require careful control of conditions such as temperature and solvent choice to optimize yield and purity. Common solvents used in such syntheses include dichloromethane or dimethylformamide, with bases like N,N-diisopropylethylamine potentially enhancing yields during amide bond formation.

Biological Activity and Potential Applications

While specific biological activity data for 4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-(trifluoromethyl)benzyl)isothiazole-5-carboxamide is limited, compounds within the isothiazole family are known for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the amino group and the trifluoromethylbenzyl moiety may further modify its biological interactions, suggesting potential for enhanced activity.

Comparison with Similar Compounds

| Compound | Biological Activity | Potential Applications |

|---|---|---|

| 4-amino-N-[(2,4-difluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide | Antimicrobial, anti-inflammatory, anticancer | Medicinal chemistry, pharmaceutical development |

| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Antimitotic, anticancer | Cancer treatment |

| (2S)-N-Phenyl-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)-phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide | Not specified | Potential pharmaceutical applications |

Future Research Directions

Given the potential biological activities of isothiazole derivatives, further research into the specific effects of 4-amino-3-(pyrrolidine-1-carbonyl)-N-(2-(trifluoromethyl)benzyl)isothiazole-5-carboxamide is warranted. This could include in vitro and in vivo studies to assess its efficacy against various disease models, as well as structural optimization to enhance its drug-like properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume